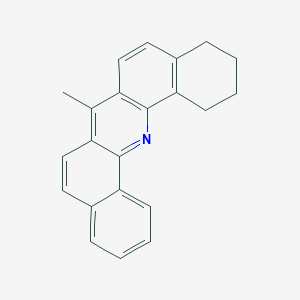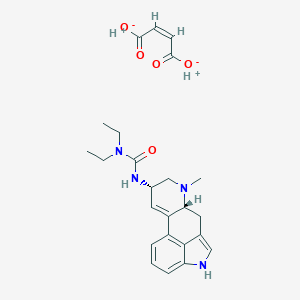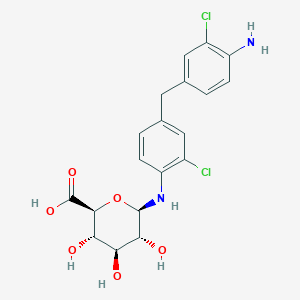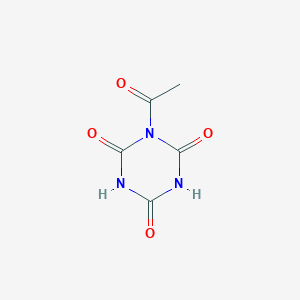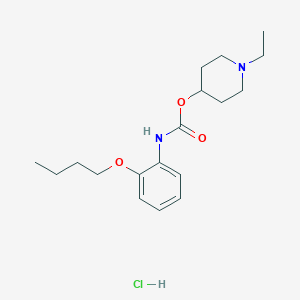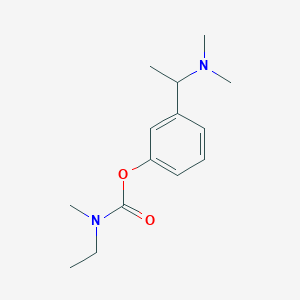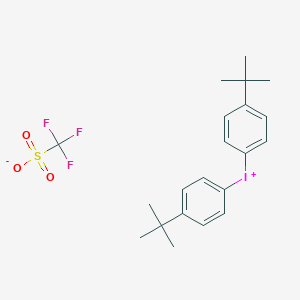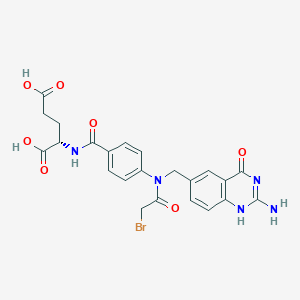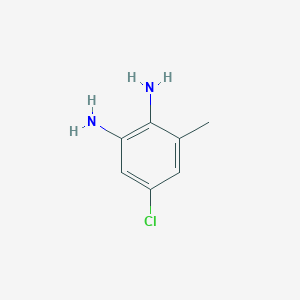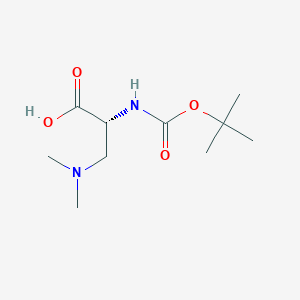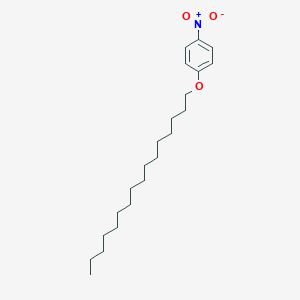
p-Nitrophenyl hexadecyl ether
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nitrodiphenyl ethers, including compounds similar to p-nitrophenyl hexadecyl ether, often involves phase transfer catalysis techniques. These methods facilitate the reaction between different phases, such as solid-liquid phase transfer catalysis, which is used to produce nitrodiphenyl ethers by reacting nitrochlorobenzene with potassium phenoxide in the presence of a phase transfer catalyst. This approach offers advantages in terms of reaction control, rate enhancement, and selectivity, with various catalysts being explored to optimize the synthesis process (Yadav & Subramanian, 2004).
Molecular Structure Analysis
The molecular structure of p-nitrophenyl hexadecyl ether and related compounds has been studied to understand their phytotoxic activities, which relate to their interactions with biological systems. These studies reveal that the presence of a p-nitro group on one of the phenyl rings and specific substituents on the other can significantly affect the compound's biological activity, demonstrating the importance of molecular structure in determining the chemical behavior of nitrodiphenyl ethers (Lambert, Sandmann, & Boger, 1983).
Chemical Reactions and Properties
The chemical reactivity of p-nitrophenyl hexadecyl ether involves various reactions, including hydrolysis and catalytic cleavage. Studies on similar compounds, such as p-nitrophenyl esters, have shown that they can undergo hydrolysis in mixtures of water and fluorous solvents, catalyzed by surfactants or colloidal particles. These reactions are influenced by factors such as pH and the nature of the catalyst, highlighting the complex interplay between structure and reactivity in determining the chemical properties of nitrodiphenyl ethers (Zhu & Ford, 2009).
Physical Properties Analysis
The physical properties of nitrodiphenyl ethers, such as solubility and phase behavior, are critical for their application in various domains. Research into the solvatochromic properties of long alkyl chain π* indicators, including alkyl 4-nitrophenyl ethers, provides insights into how the alkyl chain length affects solute-solvation processes and the solvatochromic character of these compounds. Such studies are essential for understanding the physicochemical behavior of p-nitrophenyl hexadecyl ether and its potential applications (Helburn et al., 2007).
Chemical Properties Analysis
The chemical properties of p-nitrophenyl hexadecyl ether, including its reactivity and stability, are influenced by its nitrodiphenyl ether framework. Research on nitrodiphenyl ethers has explored their synthesis, reactivity, and potential as intermediates in organic synthesis. These studies highlight the versatility of nitrodiphenyl ethers in chemical reactions and their potential utility in various chemical processes (Shan-ji, 2004).
Applications De Recherche Scientifique
- Field : Polymer Science
- Application : Vinyl ether monomers, including potentially “p-Nitrophenyl hexadecyl ether”, are used for the precise synthesis of custom-tailored polymers . These polymers have well-defined structures and controllable properties .
- Methods : Vinyl ethers can be prepared using traditional synthetic protocols, including reacting gaseous acetylene or calcium carbide with alcohols . The chemistry of vinyl ethers allows for the design and obtaining of polymers with specific properties .
- Results : The use of vinyl ethers in polymerization processes has led to significant progress in the synthesis and application of these monomers .
- Field : Photolithography
- Application : Polymers with pendant phenol groups, which could potentially be made from “p-Nitrophenyl hexadecyl ether”, have broad industrial applications . They are used in the microelectronics industry, particularly in photolithography .
- Methods : These polymers are typically prepared via the radical polymerization of a vinyl monomer with a phenolic group .
- Results : The use of these polymers in photolithography has led to advancements in the microelectronics industry .
- Field : Polymer Science
- Application : Vinyl ether monomers, including potentially “p-Nitrophenyl hexadecyl ether”, are used for the precise synthesis of custom-tailored polymers . These polymers have well-defined structures and controllable properties .
- Methods : Vinyl ethers can be prepared using traditional synthetic protocols, including reacting gaseous acetylene or calcium carbide with alcohols . The chemistry of vinyl ethers allows for the design and obtaining of polymers with specific properties .
- Results : The use of vinyl ethers in polymerization processes has led to significant progress in the synthesis and application of these monomers .
- Field : Photolithography
- Application : Polymers with pendant phenol groups, which could potentially be made from “p-Nitrophenyl hexadecyl ether”, have broad industrial applications . They are used in the microelectronics industry, particularly in photolithography .
- Methods : These polymers are typically prepared via the radical polymerization of a vinyl monomer with a phenolic group .
- Results : The use of these polymers in photolithography has led to advancements in the microelectronics industry .
- Field : Polymer Science
- Application : Vinyl ether monomers, including potentially “p-Nitrophenyl hexadecyl ether”, are used for the precise synthesis of custom-tailored polymers . These polymers have well-defined structures and controllable properties .
- Methods : Vinyl ethers can be prepared using traditional synthetic protocols, including reacting gaseous acetylene or calcium carbide with alcohols . The chemistry of vinyl ethers allows for the design and obtaining of polymers with specific properties .
- Results : The use of vinyl ethers in polymerization processes has led to significant progress in the synthesis and application of these monomers .
- Field : Photolithography
- Application : Polymers with pendant phenol groups, which could potentially be made from “p-Nitrophenyl hexadecyl ether”, have broad industrial applications . They are used in the microelectronics industry, particularly in photolithography .
- Methods : These polymers are typically prepared via the radical polymerization of a vinyl monomer with a phenolic group .
- Results : The use of these polymers in photolithography has led to advancements in the microelectronics industry .
Propriétés
IUPAC Name |
1-hexadecoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBVESXNPYPANG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333723 | |
| Record name | p-Nitrophenyl hexadecyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Nitrophenyl hexadecyl ether | |
CAS RN |
102703-33-3 | |
| Record name | p-Nitrophenyl hexadecyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



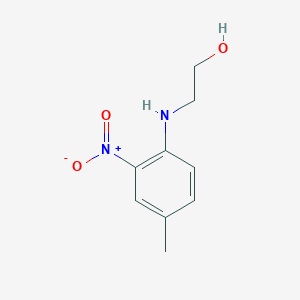
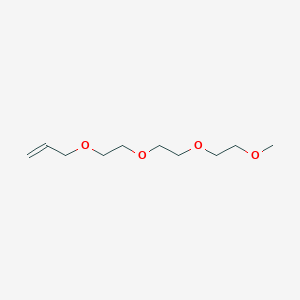
![2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10319.png)
